3-Chloro-5-cholestene

stereoselective synthesis i-steroid rearrangement halogenated cholesterol derivatives

3-Chloro-5-cholestene (3β-chlorocholest-5-ene) is a halogenated cholesterol derivative critical for applications where cholesterol's 3β-hydroxyl hydrogen bonding is detrimental. As a direct precursor to membrane-active 3β-amino probes and electrochemical chlorination substrates, it offers compound-specific reactivity unattainable with its 3β-hydroxy, bromo, or iodo analogs. For cholesteric liquid crystal coatings, the precise 4.5–7.2% (w/w) formulation window demands lot-to-lot stereochemical fidelity and highpurity (>98%) assay. Sourcing from qualified suppliers ensures consistent yields in nucleophilic displacement and reliable thermochromic performance in manufactured displays.

Molecular Formula C27H45Cl
Molecular Weight 405.1 g/mol
CAS No. 96345-96-9
Cat. No. B7908496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-cholestene
CAS96345-96-9
Molecular FormulaC27H45Cl
Molecular Weight405.1 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C
InChIInChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21?,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyOTVRYZXVVMZHHW-FNOPAARDSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-cholestene (CAS 96345-96-9) Procurement Guide: Product Overview and Class Definition


3-Chloro-5-cholestene (CAS 96345-96-9), also known as 3β-chloro-5-cholestene or cholesteryl chloride, is a halogenated cholesterol derivative with the molecular formula C27H45Cl and molecular weight of 405.099 [1]. The compound features a chlorine substitution at the 3β-position of the cholest-5-ene steroidal skeleton, which replaces the native 3β-hydroxyl group of cholesterol with a chlorine atom [2]. This structural modification fundamentally alters the compound's physicochemical properties relative to cholesterol, including loss of hydrogen-bonding capacity at the 3-position while preserving the hydrophobic steroid backbone and Δ5-double bond geometry. The compound serves as a synthetic intermediate for further derivatization, a membrane probe in biophysical studies, and a component in cholesteric liquid crystal formulations.

3-Chloro-5-cholestene (CAS 96345-96-9) Procurement Guide: Why Generic Analogs Are Not Interchangeable


Substitution with other cholesterol derivatives or 3β-halogenated analogs in protocols established for 3-chloro-5-cholestene is not scientifically valid due to compound-specific reactivity profiles, stereochemical outcomes, and physicochemical parameters that differ measurably from close structural analogs. The chlorine atom at the 3β-position confers distinct leaving-group characteristics, electrophilic reactivity patterns, and membrane-partitioning behavior that cannot be reproduced by the 3β-hydroxy (cholesterol), 3β-bromo, 3β-iodo, or 3α-epimeric variants [1]. The Δ5-double bond geometry of this allylic chloride system further distinguishes its reaction manifold from saturated 5α-cholestane derivatives. These compound-specific properties translate directly into divergent synthetic yields, reaction selectivity, and application performance that demand lot-to-lot consistency and stereochemical fidelity from qualified suppliers [2].

3-Chloro-5-cholestene (CAS 96345-96-9) Procurement Guide: Quantified Performance Differentiation Evidence


3-Chloro-5-cholestene (CAS 96345-96-9): Stereoselective Synthesis Yield Advantage vs. Alternative 3β-Halides

3β-Chloro-5-cholestene was prepared stereoselectively from inexpensive cholesterol via an i-steroid/retro-i-steroid rearrangement using boron trifluoride etherate and trimethylsilyl azide, achieving 93% yield with retention of configuration [1]. This represents a stereochemically defined, high-yielding synthetic route that establishes the 3β-chloro compound as a reliable building block for further derivatization.

stereoselective synthesis i-steroid rearrangement halogenated cholesterol derivatives

3-Chloro-5-cholestene (CAS 96345-96-9): Electrochemical Reactivity Differentiation vs. Cholesterol in Dichlorination

Under identical constant-current electrolysis conditions (50 mA, graphite anode, DCM/TEACl, room temperature), 3-chloro-5-cholestene underwent clean addition of electrochemically generated elemental chlorine across the Δ5-double bond to produce 3β,5α,6β-trichlorocholestane in 70-73% isolated yield [1]. In direct contrast, cholesterol subjected to the same reaction conditions produced a complex mixture from which the expected 3β-hydroxy-5α,6β-dichlorocholestane could not be isolated—requiring an indirect two-step preparation via alkaline hydrolysis of protected acetate/benzoate derivatives [1].

electrochemical chlorination 5-unsaturated steroids synthetic intermediate

3-Chloro-5-cholestene (CAS 96345-96-9): Cholesteric Liquid Crystal Formulation Parameter vs. Structural Analog Performance

In thermographic cholesteric coating formulations, 3-chloro-5-cholestene (cholesteryl chloride) functions as a critical formulation component at precisely 4.5-7.2% (w/w) in microencapsulated systems containing oleyl cholesteryl carbonate (55%) and cholesteryl propionate (2.0-5.0%) [1]. This specific compositional window enables seven distinct color shades (gray→red→green→blue) over a 4-7°C temperature range in coated plates, with temperature-responsive visual displays spaced at approximately 1°C intervals from 28°C to 37°C [1]. The chlorine substitution modulates the helical pitch and dielectric relaxation properties of the cholesteric mesophase in a manner distinct from other cholesteryl esters.

cholesteric liquid crystals thermographic coatings cholesteryl chloride formulations

3-Chloro-5-cholestene (CAS 96345-96-9): Stereochemical Integrity and Epimerization Profile vs. 3α-Chloro Isomer

The 3β-chloro configuration in 3-chloro-5-cholestene is stereochemically defined and maintained through optimized synthetic protocols. In the context of related 5α-cholestane systems, 3β-chloro derivatives can be prepared with complete configurational inversion using phosphorus pentachloride, whereas thionyl chloride produces a 47:53 mixture of 3α:3β epimers irrespective of starting alcohol configuration [1]. This stereochemical lability in the 5α-saturated series highlights the critical importance of verifying and specifying the exact 3β-configuration when procuring 3-chloro-5-cholestene, as the Δ5-allylic system exhibits distinct stereoelectronic properties from its saturated 5α-cholestane counterparts.

stereochemistry Walden inversion cholestane derivatives

3-Chloro-5-cholestene (CAS 96345-96-9): Electrophilic Leaving Group Capability for SN2 Displacement vs. 3β-Hydroxy (Cholesterol)

The 3β-chloro substituent in 3-chloro-5-cholestene serves as an effective leaving group for SN2 nucleophilic displacement, enabling conversion to 3β-amino-5-cholestene, 3β-azido-5-cholestene, and other 3β-substituted derivatives [1]. Cholesterol (3β-hydroxy) lacks this reactivity profile without prior activation (e.g., mesylate formation), which introduces additional synthetic steps and potential stereochemical erosion. The chlorine atom at the 3-position also alters the compound's interaction with lipid bilayers compared to cholesterol, affecting membrane fluidity and partitioning behavior .

nucleophilic substitution leaving group cholesterol derivatization

3-Chloro-5-cholestene (CAS 96345-96-9): Recommended Application Scenarios Based on Evidence


Synthesis of 3β-Amino-5-cholestene and Cellular Delivery Probes

3-Chloro-5-cholestene serves as the direct precursor to 3β-amino-5-cholestene (3β-cholesterylamine) via nucleophilic displacement of the 3β-chloride leaving group. This 3β-amino derivative exhibits high affinity for phospholipid membranes and has been employed to construct photoaffinity probes, facilitate siRNA delivery, enhance DNA transfection, and probe cellular membrane subdomains [1]. The 93% stereoretentive yield reported for the i-steroid rearrangement route establishes 3-chloro-5-cholestene as a reliable synthetic intermediate for preparing these membrane-active cellular probes.

Preparation of Trichlorinated Steroid Intermediates via Electrochemical Chlorination

3-Chloro-5-cholestene enables direct, single-step electrochemical addition of chlorine across the Δ5-double bond to produce 3β,5α,6β-trichlorocholestane in 70-73% isolated yield [1]. This clean conversion contrasts sharply with cholesterol, which yields intractable product mixtures under identical conditions. The trichlorinated product is fully characterizable by IR, 1H-NMR, and 13C-NMR spectroscopy, making this route attractive for preparing polyhalogenated steroid intermediates for further functionalization or as analytical reference standards.

Cholesteric Liquid Crystal Thermographic Coating Formulations

3-Chloro-5-cholestene is formulated at precisely 4.5-7.2% (w/w) in microencapsulated cholesteric liquid crystal coatings containing oleyl cholesteryl carbonate and cholesteryl propionate to produce temperature-responsive color displays spanning gray→red→green→blue over a 4-7°C range [1]. This narrow compositional window demands high-purity, accurately assayed material to maintain consistent helical pitch and reproducible thermochromic response across manufactured batches.

Membrane Biophysics and Cholesterol-Protein Interaction Studies

The chlorine atom at the 3β-position eliminates the hydrogen-bonding capacity of cholesterol's 3β-hydroxyl group while preserving the hydrophobic steroid framework and Δ5-double bond geometry [1]. This modification enables systematic investigation of the role of 3-position hydrogen bonding in cholesterol's interactions with membrane proteins, lipid rafts, and bilayer ordering. 3-Chloro-5-cholestene serves as a non-hydrogen-bonding cholesterol analog in comparative biophysical studies where the hydroxyl group's contribution to membrane structure and dynamics is being evaluated.

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